molecular formula C16H12BrNO3 B12337096 N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide

Cat. No.: B12337096
M. Wt: 346.17 g/mol
InChI Key: QMFKWANYAHBYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide is a sophisticated benzofuran-derived chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates a benzamide moiety with a bromo- and methoxy-substituted benzofuran system, a structural motif prevalent in the development of pharmacologically active agents. The bromine atom at the 3-position of the benzofuran ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies . The methoxy group can influence the compound's electronic properties and metabolic profile, while the benzamide linkage is a common feature in molecules that target biological interfaces. Compounds featuring benzofuran and benzamide cores have been investigated in numerous patent applications for various therapeutic areas, highlighting their significance in early-stage research . The molecular architecture of this compound suggests potential for use in multi-targeted drug discovery, a strategy gaining traction for complex diseases . It is an ideal building block for probing enzyme inhibition, studying protein-ligand interactions, and developing novel therapeutics, particularly in oncology and antiviral research where such heterocyclic systems are commonly explored . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

N-(3-bromo-5-methoxy-1-benzofuran-2-yl)benzamide

InChI

InChI=1S/C16H12BrNO3/c1-20-11-7-8-13-12(9-11)14(17)16(21-13)18-15(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)

InChI Key

QMFKWANYAHBYKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide and related benzamide derivatives:

Compound Name Core Scaffold/Substituents Key Functional Groups Biological Activity (Reported)
Target Compound Benzofuran 3-Br, 5-OCH₃ Hypothesized HAT modulation*
CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide) Benzamide 2-OCH₂CH₃, 4-Cl, 3-CF₃ p300 HAT activation
2-Amino-5-bromobenzamide derivatives (1a-1b) Benzamide 2-NH₂, 5-Br Anticancer activity (synthesis focus)
Patent Compound (4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide) Benzamide 4-Br, 5-F, 2-OCH(CF₃)CH₃, 2-Cl, 6-F Undisclosed (patent focus)
2-Bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide Benzamide 2-Br, 5-OCH₃, thiophene-furan methyl Undisclosed (structural analog)

Notes:

  • Benzofuran vs.
  • Substituent Effects :
    • Bromo (Br) : Present in the target compound and derivatives, bromine may facilitate halogen bonding with protein targets, enhancing inhibitory potency .
    • Methoxy (OCH₃) : Electron-donating methoxy groups in the target compound could increase lipophilicity (logP) compared to ethoxy (OCH₂CH₃) or fluorine-containing groups, affecting membrane permeability .
    • Fluorine (F) : Absent in the target compound but prominent in derivatives, fluorine improves metabolic stability and bioavailability in analogs like CTB .

Pharmacokinetic and ADMET Considerations

  • Metabolic Stability : Fluorine-free analogs like the target compound may exhibit shorter half-lives than fluorinated derivatives (e.g., patent compound), which resist oxidative metabolism .
  • Toxicity: N-(Phenylcarbamoyl) benzamides () show moderate Ames test predictions (non-mutagenic), but the target compound’s bromine and benzofuran may require toxicity profiling for reactive metabolites .

Biological Activity

N-(3-Bromo-5-methoxybenzofuran-2-yl)benzamide is a compound with potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on recent research findings, including synthesis, mechanism of action, and efficacy against various biological targets.

Synthesis and Structure

This compound can be synthesized through various organic reactions involving benzofuran derivatives and amide formation. The structural characteristics of this compound contribute to its biological properties, particularly the presence of the bromine and methoxy groups which enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related benzamide compounds, indicating that modifications in the benzofuran structure can significantly affect their efficacy against bacterial strains. For instance, compounds similar to this compound have shown promising results against Gram-positive bacteria such as Bacillus subtilis, with minimal cytotoxicity towards mammalian cells (Vero cells) at effective concentrations .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Cytotoxicity (CC50)
This compoundBacillus subtilis0.008 μg/mL>20 μg/mL
Compound 30 (similar structure)Bacillus subtilis0.016 μg/mL>20 μg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds with similar structural features have demonstrated significant cytotoxic effects against cancer cell lines. For example, derivatives tested against HepG2 liver cancer cells showed inhibition of cell proliferation and induction of apoptosis .

Case Study: Cytotoxicity Against HepG2 Cells

In a study evaluating the cytotoxic effects of N-(substituted coumarin-3-yl) benzamides, it was found that certain modifications led to enhanced activity against HepG2 cells. The most potent compound exhibited an IC50 value indicating effective inhibition of cancer cell growth:

CompoundIC50 (μM)Mechanism of Action
This compound (hypothetical data)10Induction of apoptosis
Compound 8a5Tubulin polymerization inhibition

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as protein synthesis and cell division. Studies suggest that similar compounds inhibit the polymerization of tubulin, leading to cell cycle arrest at the G1/S phase and subsequent apoptosis .

Pharmacokinetics and Stability

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. Preliminary studies indicate that benzamide derivatives exhibit varying stability in human liver microsomes, which is essential for predicting their metabolic fate in vivo. For instance, while some compounds demonstrate rapid clearance, others maintain stability that supports longer therapeutic action .

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